molecular formula C6H4BrNO2 B8089849 2-Bromo-3-hydroxyisonicotinaldehyde

2-Bromo-3-hydroxyisonicotinaldehyde

Cat. No.: B8089849
M. Wt: 202.01 g/mol
InChI Key: WQBUKXLOLBYGOJ-UHFFFAOYSA-N
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Description

2-Bromo-3-hydroxyisonicotinaldehyde is an organic compound with the molecular formula C6H4BrNO2 and a molecular weight of 202.01 g/mol. It is a white to yellow solid with applications in various fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-3-hydroxyisonicotinaldehyde can be synthesized through several methods, including the bromination of 3-hydroxyisonicotinaldehyde. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-hydroxyisonicotinaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted isonicotinaldehydes.

Scientific Research Applications

2-Bromo-3-hydroxyisonicotinaldehyde is used in various scientific research applications, including:

  • Chemistry: As a building block for the synthesis of more complex organic molecules.

  • Biology: In the study of enzyme inhibitors and biological pathways.

  • Medicine: In the development of pharmaceuticals and therapeutic agents.

  • Industry: In the production of dyes, pigments, and other chemical products.

Mechanism of Action

2-Bromo-3-hydroxyisonicotinaldehyde is similar to other halogenated isonicotinaldehydes, such as 2-chloro-3-hydroxyisonicotinaldehyde and 2-fluoro-3-hydroxyisonicotinaldehyde. its unique bromine atom imparts distinct chemical properties and reactivity compared to its chloro- and fluoro- counterparts.

Comparison with Similar Compounds

  • 2-Chloro-3-hydroxyisonicotinaldehyde

  • 2-Fluoro-3-hydroxyisonicotinaldehyde

  • 2-Iodo-3-hydroxyisonicotinaldehyde

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Properties

IUPAC Name

2-bromo-3-hydroxypyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2/c7-6-5(10)4(3-9)1-2-8-6/h1-3,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBUKXLOLBYGOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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